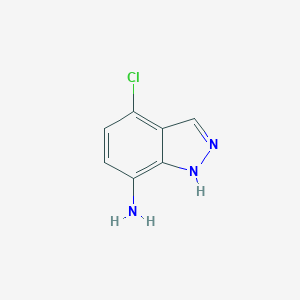

4-Chloro-1H-indazol-7-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJOFZAKOCJTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579223 | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100959-52-2 | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100959-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 1h Indazol 7 Amine

Established Synthetic Routes for 4-Chloro-1H-indazole Derivatives

The construction of the 4-chloro-1H-indazole scaffold is approached through various synthetic strategies. These methods often involve the formation of the indazole ring system from appropriately substituted benzene (B151609) precursors. google.comresearchgate.netacs.orgorganic-chemistry.orgchemicalbook.com One common method involves the cyclization of ortho-substituted anilines or benzonitriles. google.comresearchgate.netchemicalbook.com

Regioselective Cyclization Reactions

Regioselective cyclization is a cornerstone in the synthesis of specifically substituted indazoles. researchgate.netchemrxiv.orgnih.gov The precise control of substituent placement on the indazole core is paramount for the desired biological activity of the final compound. One notable approach involves the reaction of substituted 2-fluorobenzonitriles with hydrazine (B178648), which can lead to the formation of 3-aminoindazoles. chemicalbook.comresearchgate.net The reaction between 2,6-dichlorobenzonitrile (B3417380) and hydrazine hydrate, for instance, can proceed via two potential pathways: an initial SNAr reaction followed by an intramolecular attack of the cyano group, or the reverse sequence. mdpi.com The subtle electronic and steric differences between the two chlorine atoms can influence the regioselectivity of the cyclization with hydrazine hydrate, although the exact mechanistic details are not always fully understood. mdpi.com

Another strategy for regioselective synthesis involves the direct alkylation of the indazole ring. The alkylation of indazoles can result in a mixture of N1 and N2-alkylated products, with N1-substituted indazoles generally being more thermodynamically stable. connectjournals.com Reaction conditions can be tuned to favor one isomer over the other; for example, the reaction of 4-chloro-1H-indazole under mild acidic conditions at a lower temperature can favor the kinetically preferred N2-product, while higher temperatures and longer reaction times yield the thermodynamically favored N1-product. connectjournals.com

Transition-metal-catalyzed reactions have also emerged as powerful tools for the regioselective synthesis of indazoles. nih.gov For instance, Rh(III)-catalyzed sequential C-H/N-H activation and cyclization processes provide an efficient route to pyrazolo[1,2-a]indazoles with high regioselectivity. nih.gov

Suzuki Coupling and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in the functionalization of the indazole core. rsc.orgias.ac.inresearchgate.netnih.gov This reaction allows for the formation of carbon-carbon bonds by coupling a halide (like a bromo- or chloro-indazole) with a boronic acid. rsc.orgias.ac.inresearchgate.netnih.gov The Suzuki reaction has been successfully applied to the synthesis of various 5- and 7-substituted indazoles. rsc.orgias.ac.in For example, 7-bromo-4-substituted-1H-indazoles can be coupled with a range of boronic acids to produce C7-arylated indazoles in good yields. rsc.org

The choice of catalyst and reaction conditions is crucial for the success of these couplings. Catalysts such as Pd(dppf)Cl₂ have proven effective for the Suzuki cross-coupling of 5-bromoindazoles with heteroaryl boronic acids. nih.gov Precatalyst systems have also been developed to facilitate the coupling of unprotected, nitrogen-rich heterocycles like indazoles, even with chloro-substituted substrates. nih.gov

| Coupling Partners | Catalyst/Conditions | Product | Yield | Reference |

| 5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |

| 7-Bromo-4-substituted-1H-indazoles and various aryl boronic acids | Palladium-mediated | C7-arylated 4-substituted 1H-indazoles | Moderate to Good | rsc.org |

| 3-Chloroindazole derivatives and boronic acids | P1 or P2 precatalyst, K₃PO₄, dioxane/H₂O | 3-Arylindazoles | Good to Excellent | nih.gov |

Synthesis of Intermediates for 4-Chloro-1H-indazol-7-amine (e.g., 7-bromo-4-chloro-1H-indazol-3-amine)

The synthesis of this compound often proceeds through key intermediates, with 7-bromo-4-chloro-1H-indazol-3-amine being a prominent example. researchgate.netchemrxiv.orgnih.govmdpi.com This intermediate is particularly significant as it is a fragment used in the synthesis of the anti-HIV agent, Lenacapavir. researchgate.netchemrxiv.orgnih.govmdpi.com

A cost-effective and practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine starts from the inexpensive and readily available 2,6-dichlorobenzonitrile. researchgate.netchemrxiv.orgnih.govmdpi.comsigmaaldrich.cnsigmaaldrich.com This starting material provides the basic carbon framework and the chloro-substituent required for the final product. researchgate.netchemrxiv.orgnih.govmdpi.com The use of this simple starting material is a key feature of a recently developed, economical synthetic route. researchgate.netchemrxiv.orgnih.govmdpi.com

The synthetic pathway from 2,6-dichlorobenzonitrile involves a two-step sequence. researchgate.netchemrxiv.orgnih.govmdpi.com The first step is a highly regioselective bromination of the 2,6-dichlorobenzonitrile. researchgate.netmdpi.com Initial attempts to directly brominate 4-chloro-1H-indazol-3-amine (prepared from 2,6-dichlorobenzonitrile and hydrazine) were unsuccessful, leading to the undesired regioisomer. mdpi.com Therefore, the preferred route involves bromination prior to the formation of the indazole ring. mdpi.com Mild bromination conditions using N-bromosuccinimide (NBS) in sulfuric acid have been identified, affording the desired 3-bromo-2,6-dichlorobenzonitrile (B3239784) in good yield. mdpi.com

The second step is the heterocycle formation through a regioselective cyclization reaction of the brominated intermediate with hydrazine hydrate. researchgate.netchemrxiv.orgnih.govmdpi.com This condensation reaction forms the 3-aminoindazole ring, yielding 7-bromo-4-chloro-1H-indazol-3-amine. researchgate.netchemrxiv.orgmdpi.com

| Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| Bromination | 2,6-dichlorobenzonitrile, NBS, H₂SO₄ | 3-bromo-2,6-dichlorobenzonitrile | 76-81% | mdpi.com |

| Cyclization | 3-bromo-2,6-dichlorobenzonitrile, Hydrazine Hydrate, 2-MeTHF, 105°C | 7-bromo-4-chloro-1H-indazol-3-amine | 38-45% (overall) | researchgate.netchemrxiv.orgmdpi.com |

Significant efforts have been made to optimize the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine for large-scale production. researchgate.netchemrxiv.orgnih.govmdpi.com The developed protocol has been successfully demonstrated on a hundred-gram scale. researchgate.netchemrxiv.orgnih.gov A key advantage of this optimized process is the elimination of the need for column chromatography for purification, which is often a bottleneck in scaling up chemical syntheses. researchgate.netchemrxiv.orgnih.govmdpi.com This makes the process more economical and practical for industrial applications. researchgate.netchemrxiv.orgnih.gov The development of a five-step synthesis of a related fragment for Lenacapavir, also starting from 2,6-dichlorobenzonitrile, further highlights the focus on creating cost-effective and scalable manufacturing processes. vcu.edu This optimized route, which also features regioselective bromination and pyrazole (B372694) formation, has been demonstrated on a 100-gram scale and offers a significant reduction in raw material costs. vcu.edu

Selective Bromination and Heterocycle Formation with Hydrazine

Advanced Chemical Transformations and Functionalization Strategies

The versatile structure of this compound, featuring chloro, amino, and indazole core functionalities, allows for a variety of chemical modifications. These transformations are crucial for developing new derivatives with specific biological activities.

Nucleophilic Substitution Reactions

The chloro group at the C4 position and the amine group at the C7 position of the indazole ring are primary sites for nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom of the amine group makes it a good nucleophile, capable of reacting with electrophiles like haloalkanes. savemyexams.comchemguide.co.uk This reactivity allows for the introduction of various substituents, thereby modifying the compound's properties. For instance, the chloro group can be displaced by other nucleophiles under appropriate conditions, enabling further functionalization of the indazole core. smolecule.com Similarly, the amino group can participate in reactions to form new carbon-nitrogen bonds. researchgate.net

These substitution reactions are fundamental in creating a diverse library of this compound derivatives for further investigation. The specific conditions of the reaction, such as the choice of solvent and temperature, can influence the outcome and yield of the desired product.

Cyclization Reactions with Hydrazine Derivatives

Cyclization reactions involving this compound and its precursors with hydrazine derivatives are a key strategy for constructing the indazole ring system itself. smolecule.com A notable example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related and important intermediate, which is formed through the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate. sciencefeatured.comresearchgate.netmdpi.comchemrxiv.org This reaction is efficient and typically results in high yields of the desired indazole product. researchgate.net

The process often starts with a substituted benzonitrile, which, upon reaction with hydrazine, undergoes an intramolecular cyclization to form the fused pyrazole ring of the indazole system. sciencefeatured.comresearchgate.netmdpi.comchemrxiv.org This methodology has been successfully applied on a large scale for the production of key intermediates required for the synthesis of antiviral agents. sciencefeatured.comresearchgate.netmdpi.comchemrxiv.org

Introduction of Substituents at Key Positions (e.g., C3, C4, C7)

The functionalization of the this compound scaffold by introducing various substituents at the C3, C4, and C7 positions is a critical aspect of medicinal chemistry research. These modifications are instrumental in modulating the biological activity of the resulting compounds.

C3-Position: The introduction of groups at the C3 position can be achieved through various synthetic routes. For example, in related indazole compounds, the C3 position can be functionalized with amino groups or other substituents that are crucial for their biological activity. nih.gov

C4-Position: The chloro group at the C4 position is a key handle for modification. Its electronegativity influences the reactivity of the entire molecule. Nucleophilic substitution reactions are commonly employed to replace the chloro group with other functional groups. smolecule.com

C7-Position: The amino group at the C7 position can be introduced via the reduction of a corresponding nitro group. smolecule.com This amine functionality can then be further derivatized to explore structure-activity relationships. smolecule.com Halogenation at the C7 position is also a common strategy to create diverse analogs.

The strategic placement of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its interaction with biological targets.

Derivatization for Structure-Activity Relationship (SAR) Studies

The derivatization of this compound is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. vulcanchem.com By systematically modifying the substituents at various positions on the indazole ring, researchers can identify key structural features responsible for a compound's therapeutic effects.

For instance, the introduction of different groups at the C3, C4, and C7 positions can significantly impact a molecule's potency and selectivity towards a specific biological target. nih.gov SAR studies have shown that the presence and nature of substituents on the indazole ring are crucial for activities such as enzyme inhibition. nih.gov For example, modifying the groups at the C4 and C6 positions of the 1H-indazole scaffold has been shown to be critical for inhibiting certain enzymes. nih.gov

The insights gained from SAR studies are invaluable for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

| Position of Substitution | Type of Substituent | Impact on Activity |

| C3 | Aryl groups, Carbohydrazide (B1668358) moieties | Crucial for inhibitory activities against certain enzymes. nih.gov |

| C4 | Halogens, Alkoxy groups | Influences binding affinity and electronic properties. |

| C7 | Amino groups, Halogens | Critical for maintaining potency against various targets. |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in the chemical industry. researchgate.net Green chemistry principles, such as the use of safer solvents and the reduction of hazardous byproducts, are being increasingly applied to the synthesis of pharmaceutical intermediates like this compound. researchgate.net

Use of Biorenewable Solvents (e.g., 2-methyltetrahydrofuran)

A significant advancement in the green synthesis of indazole derivatives involves the use of biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com This solvent is considered a greener alternative to traditional organic solvents due to its derivation from renewable resources and more favorable environmental profile. researchgate.net

In the synthesis of a key intermediate related to this compound, 2-MeTHF has been successfully employed as the reaction solvent for the cyclization step with hydrazine hydrate. mdpi.com This approach not only aligns with the principles of green chemistry but also offers practical advantages, such as facilitating product isolation and purification. The use of such solvents demonstrates a commitment to sustainable practices in pharmaceutical manufacturing. researchgate.netresearchgate.net

Biological and Pharmacological Investigations of 4 Chloro 1h Indazol 7 Amine and Its Derivatives

Antimicrobial Activities

Derivatives of the indazole scaffold have demonstrated notable activity against various microbial pathogens. nih.govresearchgate.netsmolecule.com The versatility of the indazole ring system allows for structural modifications that can enhance their efficacy against bacteria, fungi, and protozoa. nih.gov

Antibacterial Efficacy

Indazole derivatives have been investigated for their potential as antibacterial agents. nih.govresearchgate.net For instance, a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these, compounds featuring a 4-chlorophenyl or a 4-fluorophenyl group demonstrated significant activity. researchgate.net Specifically, 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole was identified as one of the most active compounds. researchgate.net

Another study on 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and its hexahydroindazole derivatives also revealed antibacterial properties. One derivative, which incorporated a urea (B33335) moiety, exhibited potent activity against Staphylococcus aureus, comparable to the standard drug ampicillin. tandfonline.com This same compound also showed moderate activity against Bacillus subtilis and Escherichia coli. tandfonline.com Furthermore, newly synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole have also shown promising antibacterial activity. scielo.brscielo.br

Antibacterial Activity of Indazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Citation |

|---|---|---|---|

| 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole | Not specified | Identified as one of the most active compounds in its series. | researchgate.net |

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivative with a urea moiety | S. aureus, B. subtilis, E. Coli | Activity against S. aureus was as potent as ampicillin. Moderate activity against B. subtilis and E. coli. | tandfonline.com |

| 2-Azetidinone derivatives of 6-nitro-1H-indazole | Not specified | Showed acceptable antibacterial activity. | scielo.brscielo.br |

Antifungal Efficacy

The antifungal potential of indazole derivatives has also been a subject of study. nih.govresearchgate.netnih.gov In an investigation of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and related compounds, a derivative containing a urea moiety displayed moderate antifungal activity against Candida albicans. tandfonline.com Additionally, newly synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole have demonstrated notable antifungal properties. scielo.brscielo.br

A separate study focused on the design and synthesis of indazole and pyrazole (B372694) derivatives as anticandidal agents. nih.gov This research highlighted a series of compounds with a 3-phenyl-1H-indazole core as having the best broad-spectrum anticandidal activity. nih.gov One particular derivative, featuring an N,N-diethylcarboxamide substituent, was the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. nih.gov

Antifungal Activity of Indazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Citation |

|---|---|---|---|

| 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivative with a urea moiety | C. albicans | Displayed moderate antifungal activity. | tandfonline.com |

| 2-Azetidinone derivatives of 6-nitro-1H-indazole | Not specified | Showed promising antifungal activity. | scielo.brscielo.br |

| 3-Phenyl-1H-indazole derivatives | C. albicans, C. glabrata | Demonstrated the best broad anticandidal activity in the series. | nih.gov |

| 3-Phenyl-1H-indazole with N,N-diethylcarboxamide substituent | C. albicans, miconazole-susceptible and resistant C. glabrata | Most active against the tested Candida species. | nih.gov |

Antiprotozoal Activity (e.g., Antileishmanial)

Indazole derivatives have been identified as a promising class of compounds in the search for new antiprotozoal agents. Some derivatives have been reported to have activity against E. histolytica and T. vaginalis. researchgate.net While specific studies on the antileishmanial activity of 4-Chloro-1H-indazol-7-amine were not found, the broader family of indazoles shows potential in this area.

Antitubercular Activity

Indazole derivatives have emerged as a promising scaffold for the development of new antituberculosis agents. ambeed.comresearchgate.net A series of tetrahydroindazole-based ligands were identified as novel antituberculosis agents, with some compounds exhibiting activity in the low micromolar range against replicating Mycobacterium tuberculosis. acs.org

Furthermore, 2-azetidinone derivatives of 6-nitro-1H-indazole have been synthesized and screened for their antitubercular activity against the M. tuberculosis H37Rv strain, with some compounds showing acceptable results. scielo.brscielo.br Another study on thiazolidin-4-one derivatives highlighted that the incorporation of a 1-methylindazole-3-carboxamide moiety led to slightly improved antimycobacterial activity against Mtb H37Rv. nih.gov

Antitubercular Activity of Indazole Derivatives

| Compound/Derivative Class | Mycobacterium Strain(s) | Key Findings | Citation |

|---|---|---|---|

| Tetrahydroindazole-based ligands | Replicating M. tuberculosis | Exhibited activity in the low micromolar range. | acs.org |

| 2-Azetidinone derivatives of 6-nitro-1H-indazole | M. tuberculosis H37Rv | Showed acceptable antitubercular activity. | scielo.brscielo.br |

| Thiazolidin-4-one derivatives with 1-methylindazole-3-carboxamide | Mtb H37Rv | Slightly improved antimycobacterial activity. | nih.gov |

Anticancer and Antitumor Properties

Indazole derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their anticancer and antitumor activities. researchgate.netsmolecule.comresearchgate.net The indazole scaffold serves as a key pharmacophore in the design of various enzyme inhibitors that target pathways crucial for cancer cell proliferation and survival. vulcanchem.com

Inhibition of Specific Targets (e.g., FGFRs, IDO1, Pim Kinases, Aurora Kinases, Bcr-Abl, HIF-1, Carbonic Anhydrase, BRD4, c-Myc, Akt, Tyrosine Kinase Receptors)

The anticancer effects of indazole derivatives are often attributed to their ability to inhibit specific molecular targets involved in cancer progression. researchgate.net

FGFRs (Fibroblast Growth Factor Receptors): A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were developed as potent inhibitors of FGFR1 for cancer therapy. nih.govmdpi.com One derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated significant FGFR1 inhibitory activity. nih.gov

IDO1 (Indoleamine-2,3-dioxygenase1): The 1H-indazole motif has been identified as a novel key pharmacophore for potent IDO1 inhibitory activity. mdpi.com Structure-activity relationship studies have shown that substituents at the 4- and 6-positions of the indazole scaffold are crucial for IDO1 inhibition. mdpi.com

Pim Kinases: Indazole derivatives have been explored as inhibitors of Pim kinases, which are implicated in cancer development. researchgate.net

Aurora Kinases: The inhibition of Aurora kinases is another mechanism through which indazole derivatives exert their anticancer effects. researchgate.net

Bcr-Abl: Indazole derivatives have shown promise as potent inhibitors of the Bcr-Abl tyrosine kinase, which is a key driver in certain types of leukemia. wikipedia.org Some 1H-indazol-3-amine derivatives have been shown to be effective against both wild-type Bcr-Abl and the T315I mutant. mdpi.com A diarylamide 3-aminoindazole derivative was discovered as a potent pan-Bcr-Abl inhibitor, including the imatinib-resistant T315I mutant. semanticscholar.org

HIF-1 (Hypoxia-Inducible Factor-1): Indazole derivatives have been developed as inhibitors of HIF-1, a key protein involved in tumor adaptation to hypoxic conditions. researchgate.net

Carbonic Anhydrase: The inhibition of carbonic anhydrase by indazole derivatives is another area of anticancer research. researchgate.net

BRD4 (Bromodomain-containing protein 4): A novel scaffold, 1H-indazol-4,7-dione, has been developed for creating potent BRD4 inhibitors. nih.govresearchgate.net One such derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, exhibited highly potent activity. nih.gov BRD4 is known to regulate the expression of the oncogene c-Myc. nih.govmdpi.com

c-Myc: By inhibiting BRD4, indazole derivatives can indirectly regulate the expression of c-Myc, thereby controlling cancer cell proliferation. nih.gov

Akt (Protein Kinase B): A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were synthesized and found to have a potent inhibitory effect on Akt1. molaid.com These compounds may have dual inhibitory effects on both the activity and phosphorylation of Akt. molaid.com The PI3K/Akt/mTOR signaling pathway is a critical pathway in cancer cell growth and survival.

Tyrosine Kinase Receptors: Linifanib, a potent tyrosine kinase receptor inhibitor containing a 3-aminoindazole structure, is used to suppress tumor growth. mdpi.comresearchgate.net Additionally, some indazole derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) kinase. mdpi.com

Inhibition of Specific Cancer-Related Targets by Indazole Derivatives

| Target | Derivative Class/Compound | Key Findings | Citation |

|---|---|---|---|

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | Potent FGFR1 inhibitory activity. | nih.gov |

| IDO1 | 1H-Indazole derivatives | Substituents at the 4- and 6-positions are crucial for inhibitory activity. | mdpi.com |

| Bcr-Abl | Diarylamide 3-aminoindazole | Potent pan-Bcr-Abl inhibitor, including the T315I mutant. | semanticscholar.org |

| BRD4 | 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | Highly potent BRD4 inhibitory activity. | nih.gov |

| Akt1 | 5-arylamino-6-chloro-1H-indazole-4,7-diones | Potent inhibitory activity on Akt1. | molaid.com |

| Tyrosine Kinase Receptors | Linifanib (3-aminoindazole derivative) | Potent inhibitor used to suppress tumor growth. | mdpi.comresearchgate.net |

Anti-proliferative Effects on Human Cancer Cell Lines

Derivatives of the indazole scaffold have demonstrated notable anti-proliferative effects against various human cancer cell lines. mdpi.comnih.govmdpi.com Research has shown that these compounds can inhibit the growth of a broad spectrum of cancer cells, including those of the breast, colon, lung, prostate, and melanoma. mdpi.com

For instance, a study on 1H-indazole-3-amine derivatives revealed significant inhibitory activity against several human cancer cell lines. nih.gov One particular derivative, compound 6o , showed a promising inhibitory effect against the K562 human chronic myeloid leukemia cell line with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited selectivity, with a much higher IC50 of 33.2 µM against the normal human embryonic kidney cell line HEK-293. nih.gov

Another study highlighted a series of 1H-indazol-3-amine derivatives with activity against Bcr-Abl wild type and its T315I mutant. mdpi.com Specifically, compound 89 demonstrated potent inhibition of Bcr-AblWT, Bcr-AblT315I, and K562 leukemia cancer cells with IC50 values of 0.014, 0.45, and 6.50 µM, respectively. mdpi.com

Furthermore, derivatives of 1H-indazole have been investigated as inhibitors of various kinases involved in cancer progression. One study reported on 1H-indazole derivatives as potent inhibitors of epidermal growth factor receptor (EGFR) kinase, with compound 109 showing strong potency against EGFR T790M and EGFR kinases with IC50 values of 5.3 and 8.3 nM, respectively. mdpi.com This compound also displayed significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines. mdpi.com

The anti-proliferative activity of various indazole derivatives against different cancer cell lines is summarized in the table below.

| Derivative | Cancer Cell Line | IC50 Value | Source |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| Compound 89 | K562 (Leukemia) | 6.50 µM | mdpi.com |

| Compound 109 | H1975, PC9, HCC827, H3255 (NSCLC) | Not Specified | mdpi.com |

| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i) | Not Specified | 60 nM | nih.gov |

| Indazole Derivatives | A549 (Lung), HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast), HCT116 (Colorectal) | Moderate Inhibition |

In Vivo Xenograft Assays for Tumor Reduction

The anti-tumor efficacy of indazole derivatives has been further validated in in vivo xenograft models. These studies provide crucial evidence of their potential therapeutic application in a living organism.

A notable example is the investigation of 1H-indazol-4,7-dione derivatives as bromodomain inhibitors. nih.gov An in vivo xenograft assay confirmed that a compound from this class significantly reduced tumor size, highlighting the potent anti-tumor activity of the 1H-indazol-4,7-dione scaffold. nih.gov

Similarly, a study involving 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides identified a lead compound, 95 , which proved to be the most effective in an HCT116 tumor xenograft model. mdpi.com In another instance, derivatives of 1H-indazoles, compounds 86 and 87 , were shown to induce tumor regression in a tamoxifen-resistant breast cancer xenograft model. mdpi.com

Furthermore, research on quinazoline (B50416) derivatives, which can be structurally related to indazoles in their therapeutic application, has also shown promising results in xenograft models. For example, compound 21 , a P-glycoprotein inhibitor, was shown to inhibit the growth of MCF-7/doxorubicin xenograft tumors. nih.gov Another compound, 46 , a derivative of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one, demonstrated tumor growth inhibition rates of 46.31% and 52.66% at different concentrations in a neuroblastoma xenograft model. nih.gov

Antiviral Activities (e.g., Anti-HIV-1)

Indazole derivatives have been recognized for their significant antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov

One area of investigation involves their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study reported that the compound 4-(4-chloro-benzenesulphonyl amino)-N-(1H-indazole-5-yl)-benzamide showed significant inhibition of HIV-1 growth in vitro, with a half-maximal effective concentration (EC50) value of 4.89 × 10⁻⁵ μM. researchgate.net

Role as a Capsid Inhibitor (e.g., in Lenacapavir Synthesis)

A crucial application of this compound derivatives is in the synthesis of the potent, long-acting antiretroviral drug, Lenacapavir. nih.govresearchgate.netmdpi.comsciencefeatured.comchemrxiv.org Specifically, 7-Bromo-4-chloro-1H-indazol-3-amine is a key heterocyclic intermediate in the synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor. nih.govresearchgate.netmdpi.comchemrxiv.org

Lenacapavir targets the HIV-1 capsid protein (CA), interfering with multiple stages of the viral lifecycle. plos.orgwikipedia.orgnih.gov This unique mechanism of action distinguishes it from other antiretroviral drugs. nih.gov The synthesis of this complex molecule relies on key building blocks, including the aforementioned indazole derivative. vcu.edu

Mechanism of Viral Replication Inhibition

Lenacapavir, synthesized using a this compound derivative, inhibits HIV-1 replication through a multi-stage mechanism that targets the viral capsid. plos.orgnih.govaskgileadmedical.com It binds directly to the interface between capsid protein (p24) subunits. wikipedia.orgaskgileadmedical.com This interaction disrupts several essential viral processes:

Capsid-mediated nuclear uptake: It blocks the transport of the HIV-1 proviral DNA into the host cell nucleus. wikipedia.orgnih.govaskgileadmedical.com

Virus assembly and release: It interferes with the proper assembly of new virus particles. wikipedia.orgnih.govaskgileadmedical.com

Capsid core formation: It disrupts the formation of a stable capsid core, leading to malformed and non-infectious virions. plos.orgwikipedia.orgnih.govaskgileadmedical.com

By targeting these multiple steps, Lenacapavir potently inhibits viral replication. plos.org

Cardiovascular Applications

The therapeutic potential of indazole derivatives extends to cardiovascular diseases. nih.gov Various derivatives have been investigated for their beneficial effects on conditions such as arrhythmia, hypertension, and ischemia-reperfusion injury. nih.govclockss.org

Antiarrhythmic Properties

Indazole derivatives have shown promise as antiarrhythmic agents. nih.govnih.govclockss.org Compounds containing a 1,4,2-benzodithiazine scaffold, which can be related to indazole structures, are recognized for a range of biological activities, including antiarrhythmic properties. semanticscholar.org This suggests that the indazole core structure is a valuable template for the design of new drugs to treat cardiac arrhythmias.

Antihypertensive Effects

Indazole derivatives have been explored for their potential in managing hypertension. nih.govresearchgate.netresearchgate.net Certain compounds containing the indazole scaffold have demonstrated the ability to act as Rho kinase inhibitors, which can lead to the attenuation of cellular hypertrophy and hypertension. For instance, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole, also known as TCS-80, has been investigated for its antihypertensive properties. nih.gov Another derivative, PF-3882845, has been studied for its potential in treating hypertension and nephropathy. nih.gov The extracts from Nigella sativa, which contain indazole alkaloids, have also been traditionally explored for their antihypertensive properties. nih.gov

Cardioprotection

The cardioprotective effects of indazole derivatives are a significant area of research. researchgate.net One notable compound, DY-9760e, has demonstrated cardioprotection from ischemia/reperfusion injury. nih.gov Another promising derivative, YC-1, has been developed for its therapeutic potential in circulatory disorders. nih.gov Furthermore, Indazole-Cl has been shown to be effective in preventing atherosclerosis by activating the estrogen receptor-β. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The indazole scaffold is a key feature in many compounds with anti-inflammatory and immunomodulatory properties. researchgate.netcsic.essci-hub.se Benzydamine, an indazole derivative, is a known anti-inflammatory agent. nih.gov Research has shown that certain indazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Some indazole-based compounds have been investigated as inhibitors of IKK2, an enzyme involved in inflammatory disorders like rheumatoid arthritis. google.com The anti-inflammatory activities of these compounds are often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production. rsc.org

Central Nervous System (CNS) Activities (e.g., Antipsychotic, Analgesic, Antipyretic)

Indazole derivatives have shown a range of activities within the central nervous system. nih.gov They have been investigated for their potential as antipsychotic, analgesic, and antipyretic agents. nih.govthieme-connect.de Some derivatives act as antagonists of dopamine (B1211576) receptors, which is relevant to their potential antipsychotic effects. sci-hub.se The analgesic properties of some indazole compounds have also been noted in scientific literature. researchgate.net

Metabolic Activities (e.g., Antihyperlipidemic, Anti-obesity)

The therapeutic potential of indazole derivatives extends to metabolic disorders. nih.gov Research has indicated that certain indazole compounds possess antihyperlipidemic and anti-obesity properties. nih.gov

Other Pharmacological Activities (e.g., Rheumatoid Arthritis)

Indazole derivatives have been identified as having potential in the treatment of rheumatoid arthritis. nih.gov This is often linked to their anti-inflammatory and immunomodulatory effects. google.comgoogle.com Specifically, their ability to inhibit kinases like IKK2, which plays a role in the inflammatory cascade of rheumatoid arthritis, is a key area of investigation. google.com

Structure Activity Relationship Sar and Pharmacophore Analysis of 4 Chloro 1h Indazol 7 Amine Derivatives

Impact of Substituents on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The introduction of halogens at specific positions on the indazole ring can have a profound impact. nih.gov

Bromine: The introduction of a bromine atom, for instance at the C5 or C7 position, can further enhance biological activity. For example, 5-bromo-7-methyl-1H-indazole has been studied for its antiproliferative effects. The bromine at C5 increases the electron-withdrawing properties of the molecule.

Fluorine: Fluorine substitution is another important modification. For instance, 6-Fluoro-1H-indazol-4-amine is a key pharmacophore for indoleamine 2,3-dioxygenase (IDO1) inhibitors. The high electronegativity and small size of fluorine can lead to improved metabolic stability and binding affinity.

The following table summarizes the impact of halogenation on the biological activity of some indazole derivatives.

| Compound | Halogen Position | Biological Activity |

| 7-Bromo-4-chloro-1H-indazol-3-amine | 4-Chloro, 7-Bromo | Intermediate for Lenacapavir (HIV inhibitor) researchgate.net |

| 5-Bromo-7-methyl-1H-indazole | 5-Bromo | Antiproliferative effects |

| 6-Fluoro-1H-indazol-4-amine | 6-Fluoro | IDO1 inhibitor |

The amine group at the C7 position of 4-Chloro-1H-indazol-7-amine is a primary site for modification to generate diverse derivatives with varied biological activities. acs.org

N-Substitution: N-substituted indazole derivatives have shown enhanced anticancer properties against specific cell lines. vulcanchem.com The nature of the substituent on the amine can influence the compound's ability to form hydrogen bonds and interact with the active sites of enzymes or receptors.

Formation of Amides and Sulfonamides: The amine group can be readily converted into amides or sulfonamides. For example, a compound with a methylsulfonamido group at the 3-position and a trifluoroethyl group at the N1 position of the indazole ring is a component of an HIV capsid inhibitor. google.com

Coupling Reactions: The amine group is a key handle for coupling reactions, such as the Buchwald-Hartwig coupling, to introduce various aryl or heteroaryl groups. nih.govacs.org This allows for the exploration of a vast chemical space and the optimization of interactions with the target protein.

Besides halogens and modifications of the amine group, the introduction of other functional groups at various positions of the indazole ring plays a crucial role in determining the biological activity. nih.govresearchgate.netalnoor.edu.iqtandfonline.com

Nitro Group: A nitro group, for example at the 6-position, can influence the electronic properties of the molecule and can be a precursor for the synthesis of other functional groups. For instance, 3-chloro-6-nitro-1H-indazole derivatives have been investigated as antileishmanial candidates. tandfonline.com

Alkyl and Aryl Groups: The introduction of alkyl or aryl groups can impact the lipophilicity and steric properties of the compound. For example, 2-phenyl-2H-indazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents. researchgate.net

Carbohydrate Moieties: The attachment of carbohydrate moieties to the indazole core can enhance the efficacy of receptor tyrosine kinase (RTK) inhibitors. A novel compound with an indazole core flanked by a carbohydrate moiety exhibited synergistic anti-tumor activity when combined with various RTK inhibitors. biorxiv.org

Sulfonyl Group: The presence of a sulfonyl group, as seen in 5-ethylsulfonyl-indazole-3-carbohydrazides, can lead to dual inhibition of EGFR/VEGFR-2 kinases. tandfonline.com

Effects of Amine Group Modifications

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric features often include: acs.org

Hydrogen Bond Donors and Acceptors: The indazole ring itself contains both hydrogen bond donor (N-H) and acceptor (N) sites. The amine group at C7 is a potent hydrogen bond donor. These features are crucial for anchoring the ligand in the binding pocket of the target protein. medsci.org

Aromatic/Hydrophobic Regions: The bicyclic indazole core provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues in the binding site. innovareacademics.in

Halogen Bonding: The chlorine atom at C4 can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

A pharmacophore model for Akt2 inhibitors, for example, included two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups. medsci.org

Molecular Design Principles for Optimized Efficacy

Based on SAR and pharmacophore analysis, several molecular design principles can be applied to optimize the efficacy of this compound derivatives: researchgate.netresearchgate.netacs.orgtandfonline.com

Scaffold Hopping and Bioisosteric Replacement: Replacing the indazole core with other heterocyclic systems or replacing key functional groups with bioisosteres can lead to improved properties. nih.gov

Structure-Based Design: Utilizing the 3D structure of the target protein, molecular docking and dynamics simulations can guide the design of ligands that fit optimally into the binding site and form favorable interactions.

Fragment-Based Drug Discovery: Small fragments that bind to the target can be identified and then grown or linked together to create more potent ligands.

Introduction of Conformational Constraints: Restricting the conformational flexibility of the molecule, for instance by introducing cyclic structures, can lead to higher binding affinity by reducing the entropic penalty upon binding. researchgate.net

Strategies for Overcoming Drug Resistance

Drug resistance is a major challenge in chemotherapy. The development of indazole derivatives that can overcome resistance mechanisms is a key research area. tandfonline.com

Targeting Mutated Proteins: Designing inhibitors that can bind to both the wild-type and mutated forms of a target protein is a crucial strategy. For example, indazole-based derivatives have been designed as potential inhibitors of mutated drug-resistant EGFR. nih.gov

Dual-Target Inhibitors: Developing compounds that can inhibit multiple targets in a signaling pathway can be an effective way to overcome resistance that arises from the activation of alternative pathways. tandfonline.com

Combination Therapy: The use of indazole derivatives in combination with other therapeutic agents can enhance efficacy and overcome resistance. For instance, certain indazole derivatives have been shown to act as TRAIL sensitizers, overcoming resistance to TRAIL-induced apoptosis in cancer cells. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Gap Analysis)

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 4-Chloro-1H-indazol-7-amine. Density Functional Theory (DFT) is a particularly powerful method employed for these investigations.

The electronic structure of this compound, characterized by the arrangement of its electrons in molecular orbitals, dictates its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of electron density, influenced by the electronegative chlorine atom and the amine group on the indazole core, creates a specific molecular electrostatic potential. This potential map highlights regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, this gap helps predict its behavior in chemical reactions and its potential to interact with biological targets. These theoretical calculations provide a foundational understanding of its reactivity profile.

Electronic Structure and Charge Distribution Analysis

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a protein target at the atomic level.

Molecular docking studies place this compound into the binding site of a target protein to predict its preferred binding orientation and affinity. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The predicted binding affinity, often expressed as a scoring function, provides a quantitative estimate of how strongly the compound binds to the target. For instance, derivatives of this compound have been docked into the ATP-binding site of various kinases to understand their inhibitory potential.

By visualizing the binding mode and interactions of this compound with its target, researchers can elucidate its potential mechanism of action. For example, if docking studies show that the compound occupies the active site of an enzyme and forms strong interactions with key catalytic residues, it suggests a competitive inhibition mechanism. Molecular dynamics simulations can further refine this understanding by simulating the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.

Ligand-Target Interactions and Binding Affinity Predictions

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational models are widely used to predict the ADME properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. For this compound, these predictions are crucial for assessing its drug-likeness. Various in silico models, often based on quantitative structure-activity relationships (QSAR), can estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors.

Preclinical Research and Development of 4 Chloro 1h Indazol 7 Amine Derivatives

In Vitro Assays for Biological Potency

The initial screening of 4-Chloro-1H-indazol-7-amine derivatives involves a battery of in vitro assays to determine their biological potency and mechanism of action. These assays are fundamental in identifying compounds with desired activity against specific biological targets.

Derivatives of the parent indazole structure have been extensively evaluated against a variety of molecular targets, particularly protein kinases, which are often dysregulated in diseases like cancer. uni-saarland.de For instance, a series of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives were assessed for their ability to inhibit Polo-like kinase 4 (PLK4), a crucial regulator of cell division. nih.gov In vitro enzyme activity assays, such as the LanthaScreen Eu kinase binding assay, identified compound K22 as a highly potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 0.1 nM against PLK4. nih.gov Further antiproliferation experiments showed K22 had a greater inhibitory effect on the MCF-7 breast cancer cell line (IC₅₀ = 1.3 µM) compared to the known inhibitor centrinone (B606597) (IC₅₀ = 4.8 µM). nih.gov

Similarly, indazole derivatives have been developed as inhibitors for other kinases, including Fibroblast Growth Factor Receptors (FGFRs). nih.govtandfonline.com One study identified an indazole derivative, compound 9u, as a potent FGFR1 inhibitor with an IC₅₀ of 3.3 nM in enzymatic assays and 468.2 nM in cellular assays. tandfonline.com Other research highlighted compound 101, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative, as a potent FGFR1 inhibitor with an IC₅₀ of 69.1 nM. nih.govmdpi.com The inhibitory potential of these compounds often extends to multiple kinases. For example, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea (B33335) (compound 97) was found to be a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3. nih.gov

Beyond cancer, the biological potency of indazole derivatives has been explored for infectious and metabolic diseases. A series of 3-chloro-6-nitro-1H-indazole derivatives were tested for in vitro antileishmanial activity against three Leishmania species. tandfonline.com Using an MTT assay, several derivatives showed strong to moderate activity against L. infantum, with compound 13 also showing promise as a growth inhibitor of L. major. tandfonline.com In the context of metabolic disorders, chloro-1H-indazole-based fused triazole-thiadiazole analogs were evaluated for their anti-diabetic potential. researchgate.net Several of these compounds demonstrated superior in vitro inhibitory activity against α-amylase and α-glucosidase enzymes compared to the standard drug, acarbose. researchgate.net Analog-10 was the most potent, with IC₅₀ values of 1.17 µM for α-amylase and 1.73 µM for α-glucosidase. researchgate.net

The versatility of the indazole scaffold is further demonstrated by its use in developing inhibitors for other enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), an important target in immunotherapy. Some derivatives have shown inhibitory activities against IDO1 in the micromolar range.

| Compound/Derivative Series | Target/Assay | Cell Line | IC₅₀ Value |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | |||

| Compound K22 | PLK4 Kinase Inhibition | - | 0.1 nM nih.gov |

| Compound K22 | Antiproliferation | MCF-7 | 1.3 µM nih.gov |

| Centrinone (Reference) | PLK4 Kinase Inhibition | - | 2.7 nM nih.gov |

| FGFR Inhibitors | |||

| Compound 9u | FGFR1 Kinase Inhibition | - | 3.3 nM tandfonline.com |

| Compound 9u | Cellular Activity | - | 468.2 nM tandfonline.com |

| Compound 101 | FGFR1 Kinase Inhibition | - | 69.1 ± 19.8 nM nih.govmdpi.com |

| Multi-Kinase Inhibitors | |||

| Compound 97 | c-Kit Inhibition | - | K_d = 68.5 ± 9.5 nM nih.gov |

| Compound 97 | PDGFRβ Inhibition | - | K_d_ = 140 ± 0 nM nih.gov |

| Compound 97 | FLT3 Inhibition | - | K_d_ = 375 ± 15.3 nM nih.gov |

| Antileishmanial Agents | |||

| 3-chloro-6-nitro-1H-indazole derivatives (4, 5, 7, 10-13) | Antileishmanial Activity | L. infantum | Strong to moderate activity tandfonline.com |

| Anti-diabetic Agents | |||

| Analog-10 (chloro-1H-indazole-triazole-thiadiazole) | α-amylase Inhibition | - | 1.17 ± 1.32 µM researchgate.net |

| Analog-10 (chloro-1H-indazole-triazole-thiadiazole) | α-glucosidase Inhibition | - | 1.73 ± 0.19 µM researchgate.net |

| Acarbose (Reference) | α-amylase Inhibition | - | 3.74 ± 0.33 µM researchgate.net |

| Acarbose (Reference) | α-glucosidase Inhibition | - | 4.65 ± 1.98 µM researchgate.net |

| BRD4 Inhibitors | |||

| Compound 5i (6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione) | BRD4 Inhibition | - | 60 nM nih.gov |

| Cytotoxicity Assays | |||

| Compound 4f (Indazol-pyrimidine derivative) | Cytotoxicity | MCF-7 | 1.629 µM nih.gov |

| Compound 4i (Indazol-pyrimidine derivative) | Cytotoxicity | MCF-7 | 1.841 µM nih.gov |

| Staurosporine (Reference) | Cytotoxicity | MCF-7 | 8.029 µM nih.gov |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, select derivatives are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a whole-organism setting. These studies are critical for bridging the gap between cellular activity and potential clinical utility.

Cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are a mainstay for evaluating the in vivo antitumor activity of indazole derivatives. Derivatives targeting various receptor tyrosine kinases have shown significant tumor growth inhibition in these models. acs.org For example, compound 21, a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative of the broader azaindole/indazole class, strongly inhibited the growth of U87MG human glioblastoma xenografts in athymic mice. acs.org Similarly, an indazole-4,7-dione derivative developed as a BRD4 inhibitor was tested in an in vivo xenograft assay and confirmed to significantly reduce tumor size. nih.gov

Derivatives targeting the estrogen receptor (ER), such as compound 88, have demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov Furthermore, CFI-400945, an oral inhibitor of PLK4, significantly reduced tumor growth and increased survival in multiple patient-derived pancreatic cancer xenograft models. researchgate.net

The core structure of this compound is also relevant to the development of antiviral agents. Notably, 7-Bromo-4-chloro-1H-indazol-3-amine serves as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV capsid inhibitor. mdpi.comsmolecule.com The development of such compounds relies on in vivo models of HIV infection to demonstrate their ability to suppress viral replication. smolecule.com

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical factors for its potential as a drug. Favorable PK profiles are essential for ensuring that a compound can reach its target in the body at effective concentrations.

For the PLK4 inhibitor K22, pharmacokinetic studies in animals revealed a good area under the curve (AUC₀₋t = 447 ± 47.6 ng·h/mL) and an acceptable half-life (T₁/₂ = 1.07 ± 0.111 h). nih.gov The compound also showed acceptable stability in human liver microsomes (T₁/₂ = 51.0 min), suggesting it may not be cleared too rapidly in humans. nih.gov

In the development of 3-aminoindazole-based RTK inhibitors, compound 17p (ABT-869) was found to possess favorable pharmacokinetic profiles across different species, contributing to its selection for further development. acs.org Similarly, the optimization of PKB inhibitors involved modifying the compound structure to move away from derivatives that underwent rapid metabolism and led to low oral bioavailability. acs.org This led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. acs.org ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis is often performed in silico early in the discovery process, as was the case for chloro-1H-indazole-based anti-diabetic agents, to predict favorable pharmacokinetic properties and drug-likeness. researchgate.net

Disease-Specific Models (e.g., Cancer Xenografts, Infectious Disease Models)

Considerations for Lead Optimization and Candidate Selection

Lead optimization is an iterative process of modifying the chemical structure of a promising compound (a "hit" or "lead") to improve its potency, selectivity, and ADME properties. For this compound derivatives, this involves careful consideration of structure-activity relationships (SAR).

SAR studies reveal how different substituents on the indazole ring affect biological activity. For example, in a series of IDO1 inhibitors, the presence of the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were found to be crucial for strong inhibitory activity. nih.govmdpi.com In the development of antileishmanial agents, the inhibitory potency of 3-chloro-6-nitro-1H-indazole derivatives was found to be dependent on both the Leishmania species and the nature of the substituent groups on the derivative. tandfonline.com

A key strategy in lead optimization is structural simplification, which aims to reduce molecular complexity and size. scienceopen.com This can improve synthetic accessibility and enhance drug-like properties such as solubility and pharmacokinetic profiles. scienceopen.com For example, a complex tricyclic pyrazolo-triazolo-pyrimidine scaffold was simplified to a bicyclic pyrazolo[3,4-d]pyrimidine, which, while showing lower initial affinity, provided a better starting point for developing more drug-like antagonists. scienceopen.com

Ultimately, candidate selection is a multi-parameter optimization problem. The goal is to identify a compound that balances high potency and selectivity against its intended target with a favorable pharmacokinetic and safety profile. For instance, the PLK4 inhibitor K22 was highlighted as a promising lead compound for its excellent inhibitory activity, significant anti-proliferative efficacy, and acceptable PK properties. nih.gov Likewise, the FGFR1 inhibitor 9u stood out due to its potent enzyme and cellular activity combined with good kinase selectivity. tandfonline.com The process requires integrating data from all stages of preclinical research to select the most promising derivative to advance toward clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-1H-indazol-7-amine, and what critical parameters influence yield?

- Methodological Answer : The synthesis of indazole derivatives typically involves cyclization of hydrazine derivatives with substituted nitroarenes or halogenated precursors. Critical parameters include reaction temperature, solvent polarity, and catalyst selection. For example, regioselective cyclization can be optimized using directing groups (e.g., bromine or chlorine substituents) to guide ring closure, as demonstrated in the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine . Yield improvements often require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and substitution patterns by analyzing chemical shifts and coupling constants.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and resolve isomers. Reverse-phase HPLC with C18 silica columns (e.g., acetonitrile/water gradients) is effective for challenging separations .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX and WinGX software suites are widely used to refine crystal structures and analyze anisotropic displacement ellipsoids .

Q. How can researchers ensure compound purity, and what quality control measures are recommended?

- Methodological Answer : Purity validation requires a combination of techniques:

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates empirical formula accuracy.

- Chromatographic Purity : HPLC or GC-MS with >98% purity thresholds. Certificates of Analysis (COA) should document batch-specific data, as outlined in pharmacological research standards .

Advanced Research Questions

Q. How can researchers address low regioselectivity during the cyclization step in indazole synthesis?

- Methodological Answer : Regioselectivity challenges arise due to competing reaction pathways. Strategies include:

- Directed Metalation : Use of halogen substituents (e.g., bromine) to steer cyclization sites .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to identify favorable pathways.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing intermediates.

Q. What strategies resolve contradictory data between computational predictions and experimental results in reactivity studies?

- Methodological Answer :

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations).

- Parameter Adjustments : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental setups.

- Multi-Technique Analysis : Combine NMR, X-ray, and spectroscopic data to reconcile discrepancies, as emphasized in medicinal chemistry research frameworks .

Q. How can purification protocols be optimized when traditional column chromatography fails?

- Methodological Answer :

- Reverse-Phase HPLC : Effective for separating polar byproducts using gradients (e.g., 20–80% acetonitrile/water) .

- Prep-Scale Techniques : Employ recrystallization with solvent mixtures (e.g., methanol/dichloromethane) to isolate high-purity fractions.

- Monitoring Tools : Use TLC or inline UV detectors to track elution profiles in real time.

Q. What experimental design considerations are critical for studying the pharmacological activity of this compound?

- Methodological Answer :

- Dose-Response Studies : Include positive/negative controls and IC/EC calculations.

- Biological Replicates : Minimize variability using ≥3 independent experiments.

- Data Reporting : Follow guidelines for statistical significance (e.g., p < 0.05) and clarity in endpoint descriptions, as detailed in preclinical research standards .

Data Analysis and Reporting

Q. How should researchers analyze conflicting crystallographic data in structural studies?

- Methodological Answer :

- Software Cross-Check : Validate refinements using SHELXL and WinGX to detect model biases .

- Twinned Data Handling : Apply SHELXPRO’s twin refinement tools for high-symmetry crystal systems.

- Thermal Parameter Review : Anomalous displacement ellipsoids may indicate disorder; use ORTEP for visualization and iterative model adjustments .

Q. What methodologies are recommended for interpreting complex reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Track reaction pathways using N or H isotopes.

- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or NMR.

- Mechanistic Probes : Introduce radical scavengers or pH modifiers to isolate competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.